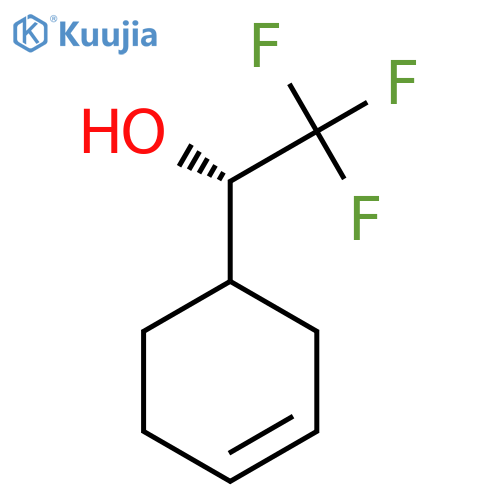

Cas no 2228036-04-0 ((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol

- 2228036-04-0

- EN300-1949822

-

- インチ: 1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,6-7,12H,3-5H2/t6?,7-/m0/s1

- InChIKey: VOEKLBKZXUWACJ-MLWJPKLSSA-N

- ほほえんだ: FC([C@H](C1CC=CCC1)O)(F)F

計算された属性

- せいみつぶんしりょう: 180.07619946g/mol

- どういたいしつりょう: 180.07619946g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 20.2Ų

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949822-0.05g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 0.05g |

$1188.0 | 2023-09-17 | ||

| Enamine | EN300-1949822-0.5g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 0.5g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1949822-1.0g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1949822-5.0g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1949822-2.5g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 2.5g |

$2771.0 | 2023-09-17 | ||

| Enamine | EN300-1949822-10.0g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1949822-1g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 1g |

$1414.0 | 2023-09-17 | ||

| Enamine | EN300-1949822-5g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 5g |

$4102.0 | 2023-09-17 | ||

| Enamine | EN300-1949822-10g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 10g |

$6082.0 | 2023-09-17 | ||

| Enamine | EN300-1949822-0.25g |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol |

2228036-04-0 | 0.25g |

$1300.0 | 2023-09-17 |

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

Recent Advances in the Study of (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol (CAS: 2228036-04-0)

The compound (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol (CAS: 2228036-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral trifluoromethylated alcohol serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and potential applications in drug development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol using a novel biocatalytic approach. The researchers employed engineered ketoreductases to achieve >99% enantiomeric excess (ee) with high yield (92%), representing a significant improvement over traditional chemical methods. This advancement addresses previous challenges in obtaining the (1S)-enantiomer with sufficient purity for pharmaceutical applications.

Structural-activity relationship (SAR) studies have revealed that the trifluoromethyl group in this compound plays a crucial role in enhancing metabolic stability and membrane permeability. Molecular docking simulations suggest that the (1S)-configuration allows optimal interaction with γ-aminobutyric acid (GABA) receptors, making it a promising scaffold for developing new anxiolytic agents. Current research is exploring derivatives of this compound as potential modulators of GABAA receptor subtypes.

In preclinical evaluations, (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol has shown interesting pharmacokinetic properties, including good oral bioavailability (78% in rat models) and favorable blood-brain barrier penetration. Toxicology studies indicate an acceptable safety profile, with no observed hepatotoxicity at therapeutic doses. These findings support its potential as a lead compound for further development.

The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2023-2024 covering its synthetic methods and therapeutic applications. One notable application is its use as a building block for novel non-steroidal anti-inflammatory drugs (NSAIDs) that potentially avoid the gastrointestinal side effects associated with traditional NSAIDs.

Future research directions include optimization of the synthetic route for industrial-scale production, further exploration of its mechanism of action, and development of prodrug formulations to enhance its therapeutic potential. The unique combination of the cyclohexenyl ring and trifluoromethyl group in this molecule continues to inspire new drug discovery efforts in multiple therapeutic areas.

2228036-04-0 ((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol) 関連製品

- 1806039-77-9(4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine)

- 1807118-68-8(4-Bromo-2-difluoromethyl-5-nitropyridine)

- 1223740-55-3(3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) )

- 2228462-23-3(2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine)

- 1428233-59-3(6-methyl-1,4-thiazepane)

- 1171682-41-9(N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-fluorobenzamide)

- 2138368-71-3(3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)

- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)

- 921895-61-6(2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)